3-(Aminomethyl)-2,2-dimethyloxolan-3-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-2,2-dimethyloxolan-3-olhydrochloride is a chemical compound with a unique structure that includes an aminomethyl group attached to a dimethyloxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2,2-dimethyloxolan-3-olhydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethyloxirane with aminomethyl chloride in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2,2-dimethyloxolan-3-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(Aminomethyl)-2,2-dimethyloxolan-3-olhydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2,2-dimethyloxolan-3-olhydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)isoquinoline: Similar in structure but with an isoquinoline ring.
3-(Aminomethyl)-4-hydroxycoumarin: Contains a coumarin ring instead of an oxolan ring.
3-(Aminomethyl)phenylboronic acid: Features a phenylboronic acid group.
Uniqueness
3-(Aminomethyl)-2,2-dimethyloxolan-3-olhydrochloride is unique due to its specific ring structure and the presence of both aminomethyl and dimethyloxolan groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H16ClNO2 |
---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
3-(aminomethyl)-2,2-dimethyloxolan-3-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(2)7(9,5-8)3-4-10-6;/h9H,3-5,8H2,1-2H3;1H |
InChI Key |
YPIXNISACSPFSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCO1)(CN)O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.